molecular formula C23H24ClFN2O3S B3409332 3-(3-chlorobenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one CAS No. 892756-15-9

3-(3-chlorobenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one

Cat. No.: B3409332
CAS No.: 892756-15-9
M. Wt: 463 g/mol
InChI Key: QDYBIGMIOKAQHI-UHFFFAOYSA-N
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Description

This compound is a quinolin-4-one derivative featuring a 3-chlorobenzenesulfonyl group at position 3, a 3,5-dimethylpiperidin-1-yl substituent at position 7, a fluorine atom at position 6, and a methyl group at position 1.

Properties

IUPAC Name

3-(3-chlorophenyl)sulfonyl-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClFN2O3S/c1-14-7-15(2)12-27(11-14)21-10-20-18(9-19(21)25)23(28)22(13-26(20)3)31(29,30)17-6-4-5-16(24)8-17/h4-6,8-10,13-15H,7,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYBIGMIOKAQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC(=CC=C4)Cl)C)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorobenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Substitution with the Chlorobenzenesulfonyl Group: The chlorobenzenesulfonyl group can be introduced through a sulfonylation reaction using chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Dimethylpiperidinyl Group: The dimethylpiperidinyl group can be attached via nucleophilic substitution reactions using appropriate piperidine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core and the piperidine ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the nitro groups (if present) or the quinoline core. Common reducing agents include sodium borohydride and hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution (SNAr) at the fluorine-substituted position or electrophilic substitution at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield amines or reduced quinoline derivatives. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. The presence of the quinoline core and the various substituents can interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Quinoline derivatives are known for their pharmacological activities, and this compound may exhibit similar properties, such as anti-inflammatory or antimalarial effects.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 3-(3-chlorobenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one would depend on its specific biological target. Generally, compounds with a quinoline core can interact with various enzymes, receptors, or DNA. The presence of the chlorobenzenesulfonyl group may enhance binding affinity to certain proteins, while the dimethylpiperidinyl group could influence the compound’s pharmacokinetics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique substituents differentiate it from related quinolinone derivatives. Below is a detailed comparison with three analogs from the literature:

Table 1: Structural and Functional Comparison

Compound Name / Identifier Position 1 Position 3 Position 6 Position 7 Molecular Weight (g/mol) Key Features
Target Compound Methyl 3-Chlorobenzenesulfonyl Fluoro 3,5-Dimethylpiperidin-1-yl ~453.96 (calculated) Combines lipophilic (dimethylpiperidine) and polar (sulfonyl) groups.
(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone Piperazin-1-yl 393.14 (HRMS) 7-Chloroquinoline core; difluorocyclohexyl group enhances metabolic stability.
3-(3-Chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)quinolin-4-one 4-Methylbenzyl 3-Chlorobenzenesulfonyl Fluoro Diethylamino ~529.05 (calculated) Bulky 4-methylbenzyl and diethylamino groups may influence solubility.
3-[(3,5-Dimethylphenyl)sulfonyl]-6-fluoro-7-(4-morpholinyl)-1-propylquinolin-4(1H)-one Propyl 3,5-Dimethylbenzenesulfonyl Fluoro Morpholin-4-yl ~486.58 (calculated) Morpholine and propyl groups modify electronic and steric properties.

Key Observations:

Position 1 Substituents: The target compound’s methyl group (vs. The 4-methylbenzyl group in introduces aromatic bulk, which may enhance target binding but reduce solubility.

Position 7 Heterocycles: The 3,5-dimethylpiperidin-1-yl group in the target compound provides a rigid, lipophilic moiety compared to the morpholin-4-yl group in , which is more polar due to its oxygen atom. The diethylamino group in offers flexibility but may increase metabolic liability compared to cyclic amines.

The 3,5-dimethylbenzenesulfonyl group in adds steric bulk, which could alter binding kinetics.

Spectroscopic and Analytical Data: Compound shows a distinct $ ^1H $-NMR profile (e.g., δ 6.87–8.76 ppm for quinoline protons) and EI-MS fragmentation at m/z 393 (M$^+$), supporting structural verification . No direct spectroscopic data are available for the target compound, but its analogs suggest characteristic signals for sulfonyl (δ ~7.5–8.5 ppm) and fluoro groups (δ ~−110 ppm in $ ^{19}F $-NMR).

Q & A

Q. What are the key challenges in synthesizing 3-(3-chlorobenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one, and how can reaction conditions be optimized?

  • Synthesis Challenges :
    • Steric hindrance from the 3,5-dimethylpiperidinyl group complicates nucleophilic substitution at the 7-position .
    • Sulfonation selectivity at the 3-position requires precise control to avoid side reactions with the quinoline core .
  • Optimization Strategies :
    • Use microwave-assisted synthesis to reduce reaction times and improve yields for fluorination steps .
    • Employ Pd-catalyzed cross-coupling for introducing the 3-chlorobenzenesulfonyl group under inert atmospheres (e.g., argon) .
    • Optimize solvent polarity (e.g., DMSO for sulfonation, DCM for piperidine substitution) to enhance regioselectivity .

Q. Which spectroscopic methods are critical for characterizing the purity and structure of this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR resolves the methyl groups on the piperidine ring (δ ~1.2–1.5 ppm) and confirms sulfonyl attachment via deshielded aromatic protons .
    • ¹⁹F NMR verifies fluorination at the 6-position (δ ~-110 ppm) .
  • Mass Spectrometry (HRMS) :
    • Validates molecular weight (e.g., [M+H]⁺ calculated vs. observed) to confirm successful synthesis .
  • FT-IR :
    • Detects sulfonyl S=O stretches (~1350 cm⁻¹) and quinolin-4-one C=O (~1670 cm⁻¹) .

Q. How can computational modeling predict the compound’s reactivity or binding affinity?

  • Density Functional Theory (DFT) :
    • Models the electron-deficient quinoline core to predict sites for nucleophilic attack (e.g., sulfonation at C-3) .
    • Calculates frontier molecular orbitals (HOMO/LUMO) to assess stability under oxidative conditions .
  • Molecular Docking :
    • Screens against kinase domains (e.g., EGFR, VEGFR) to prioritize biological targets based on binding energy (ΔG) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the piperidine or sulfonyl groups) impact biological activity?

  • Structure-Activity Relationship (SAR) Insights :
    • 3,5-Dimethylpiperidine : Enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies .
    • 3-Chlorobenzenesulfonyl vs. 4-methylbenzenesulfonyl : Chlorine increases electrophilicity, boosting enzyme inhibition (e.g., IC₅₀ values for kinase targets) .
  • Methodology :
    • Compare IC₅₀ values across analogs using enzyme-linked immunosorbent assays (ELISA) .
    • Perform logP measurements to correlate hydrophobicity with cellular uptake .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

  • Root-Cause Analysis :
    • Assay Conditions : Variability in ATP concentrations (10–100 µM) alters kinase inhibition kinetics .
    • Cell Line Heterogeneity : Use isogenic cell lines to control for genetic background effects .
    • Statistical Validation : Apply multivariate ANOVA to isolate confounding variables (e.g., serum content, incubation time) .
  • Standardization :
    • Adopt NIH/NCATS assay guidelines for dose-response curves and replicate consistency (n ≥ 4) .

Q. What experimental designs are optimal for assessing the compound’s environmental fate and ecotoxicity?

  • Environmental Partitioning Studies :
    • Measure soil adsorption coefficients (Kd) using batch equilibrium tests to assess groundwater contamination risk .
    • Perform hydrolysis/photolysis assays (pH 5–9, UV light) to model degradation half-lives .
  • Ecotoxicity :
    • Daphnia magna acute toxicity : 48-hr LC₅₀ tests to evaluate aquatic impact .
    • Ames Test : Screen for mutagenicity using Salmonella typhimurium TA98/TA100 strains .

Q. How can metabolic stability and cytochrome P450 interactions be evaluated preclinically?

  • In Vitro Methods :
    • Liver Microsome Assays : Incubate with human/rat microsomes (1 mg/mL) to measure half-life (t₁/₂) and identify metabolites via LC-MS/MS .
    • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to calculate inhibition constants (Ki) .
  • In Silico Tools :
    • ADMET Predictor® : Simulates first-pass metabolism and identifies likely Phase I/II modification sites .

Q. What strategies mitigate off-target effects in in vivo studies?

  • Target Validation :
    • CRISPR-Cas9 knockouts : Confirm on-target effects by comparing wild-type vs. gene-edited models .
    • Proteome Profiling : Use LC-MS-based thermal shift assays to identify unintended protein interactions .
  • Dosing Optimization :
    • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Adjust dosing intervals to maintain plasma concentrations within the therapeutic window .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-chlorobenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one
Reactant of Route 2
Reactant of Route 2
3-(3-chlorobenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one

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